ACT-335827 - 1354039-86-3

ACT-335827

Catalog Number: EVT-257712
CAS Number: 1354039-86-3
Molecular Formula: C31H38N2O5
Molecular Weight: 518.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACT-335827 is a selective orexin receptor 1 (OX1R) antagonist [, , , , ]. It is a synthetic compound developed by Actelion Pharmaceuticals [, ] for research purposes. This compound plays a crucial role in scientific research by enabling the study of the orexin system, particularly the role of OX1R in various physiological processes such as feeding behavior, stress response, and reward processing [, , , , ].

Almorexant

  • Compound Description: Almorexant is a dual orexin receptor antagonist (DORA) that interacts with both orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). [] It has been investigated for its potential therapeutic benefits in various conditions, including insomnia.
  • Relevance: Almorexant serves as a valuable comparison point to ACT-335827, which is a selective OX1R antagonist. [, ] Studying the effects of both Almorexant and ACT-335827 helps researchers understand the specific roles of OX1R and OX2R in various physiological processes. For instance, research indicates that while both Almorexant and ACT-335827 affect responses to novelty stress, the effects differ depending on the dosage and selectivity of the antagonist. []

EMPA

  • Compound Description: EMPA is a selective OX2R antagonist. []
  • Relevance: Like Almorexant, EMPA is useful in comparative studies to delineate the specific effects of OX1R antagonism by ACT-335827. [] This is particularly important when investigating complex physiological responses that involve both orexin receptors. For example, research shows that while the dual orexin receptor blockade by Almorexant and a combination of ACT-335827 and EMPA have similar effects on novelty stress responses, blocking a single receptor with either ACT-335827 or EMPA alone yields different results. []

GSK1059865

  • Compound Description: GSK1059865 is a selective OX1R antagonist. []
  • Relevance: GSK1059865 belongs to the same class of compounds as ACT-335827, both acting as selective antagonists for the OX1R. [, ] This makes GSK1059865 a valuable tool to further explore the therapeutic potential of selective OX1R blockade in conditions like anxiety, panic disorders, and substance use disorders. []

IDOR-1104-2408

  • Compound Description: IDOR-1104-2408 is a selective OX1R antagonist. []
  • Relevance: Similar to ACT-335827 and nivasorexant, IDOR-1104-2408 belongs to the group of selective OX1R antagonists and displays efficacy in reducing binge-like eating in rat models. [] Comparison between these different SO1RAs provides valuable insight into the structure-activity relationship within this class of compounds.

Nivasorexant

  • Compound Description: Nivasorexant is a selective OX1R antagonist that has been investigated as a potential treatment for insomnia. []
  • Relevance: Nivasorexant is another selective OX1R antagonist like ACT-335827. [, ] It has been investigated in clinical trials for conditions like binge eating disorder, although it did not prove efficacious in those trials. [] Comparing the preclinical and clinical profiles of nivasorexant and ACT-335827 helps to gain a better understanding of the potential and limitations of selective OX1R antagonists in treating various disorders.

SB-334867

  • Compound Description: SB-334867 is a selective OX1R antagonist. [, ]

Topiramate

  • Compound Description: Topiramate is a medication used to treat epilepsy and prevent migraines. It is also used off-label for binge eating disorder. []
  • Relevance: In studies on binge-eating disorder, topiramate is often used as a positive control due to its known efficacy in reducing binge-eating episodes. [] Comparing the effects of selective OX1R antagonists like ACT-335827 to topiramate can provide insights into the potential benefits and limitations of these compounds in treating eating disorders.
Synthesis Analysis

The synthesis of ACT-335827 involves several key steps:

  1. Starting Material: The synthesis begins with 4-hydroxy-3-methoxyphenylacetic acid.
  2. Protection of Hydroxyl Group: The phenolic hydroxyl group is protected as a benzyl ether.
  3. Coupling Reaction: This intermediate is then coupled with 4-hydroxy-3-methoxyphenethylamine to form an amide.
  4. Sulfonylation: The phenolic group undergoes sulfonylation using methanesulfonyl chloride.
  5. Cyclization: A cyclization step leads to the formation of tetrahydroisoquinoline derivatives.
  6. N-Alkylation: Subsequent N-alkylation reactions yield the final product.

These steps illustrate a complex synthetic pathway that incorporates various organic chemistry techniques including protection-deprotection strategies, coupling reactions, and cyclizations to achieve the desired pharmacological profile of ACT-335827 .

Molecular Structure Analysis

ACT-335827 has a molecular formula of C17_{17}H22_{22}N2_{2}O3_{3}S and a molecular weight of approximately 342.44 g/mol. The structure features a tetrahydroisoquinoline core, which is characteristic of many neuroactive compounds.

Structural Data:

  • Molecular Weight: 342.44 g/mol
  • Molecular Formula: C17_{17}H22_{22}N2_{2}O3_{3}S
  • Key Functional Groups: Tetrahydroisoquinoline, sulfonamide

The arrangement of atoms within ACT-335827 contributes to its selectivity for the orexin receptor type 1 over type 2, which is critical for its therapeutic effects .

Chemical Reactions Analysis

ACT-335827 undergoes various chemical reactions that are relevant to its pharmacological activity:

  1. Binding Affinity: It exhibits high binding affinity for the orexin receptor type 1 with IC50_{50} values ranging from 7 to 25 nM, while showing significantly lower affinity for the orexin receptor type 2 (630 to 1030 nM).
  2. Metabolism: The compound's metabolic pathways involve cytochrome P450 enzymes, which are crucial for its pharmacokinetic properties.

These reactions highlight the importance of understanding both the binding characteristics and metabolic pathways when evaluating the efficacy and safety profiles of ACT-335827 .

Mechanism of Action

ACT-335827 functions primarily by selectively antagonizing the orexin receptor type 1. This mechanism involves blocking the action of orexin neuropeptides that typically promote arousal and wakefulness.

Process:

  • Upon administration, ACT-335827 binds to the orexin receptor type 1, preventing orexin from exerting its effects on neuronal excitability.
  • This blockade results in reduced anxiety-like behaviors in animal models without inducing sedation or hypolocomotion, indicating a unique therapeutic profile suitable for treating stress-related disorders .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels.

These properties are essential for formulating ACT-335827 into effective pharmaceutical preparations .

Applications

ACT-335827 has been investigated primarily for its potential use in treating anxiety disorders and stress-related conditions due to its selective action on the orexin receptor type 1. Its ability to modulate stress responses without inducing sedation makes it a promising candidate for further clinical development in psychiatric and neuropsychiatric applications .

Properties

CAS Number

1354039-86-3

Product Name

ACT-335827

IUPAC Name

(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide

Molecular Formula

C31H38N2O5

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C31H38N2O5/c1-20(2)32-31(34)30(22-10-8-7-9-11-22)33-15-14-23-18-28(37-5)29(38-6)19-24(23)25(33)16-21-12-13-26(35-3)27(17-21)36-4/h7-13,17-20,25,30H,14-16H2,1-6H3,(H,32,34)/t25-,30+/m0/s1

InChI Key

HXHOBPVRRPCTLG-SETSBSEESA-N

SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

ACT-335827; ACT 335827; ACT335827;

Canonical SMILES

CC(C)NC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC

Isomeric SMILES

CC(C)NC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CC4=CC(=C(C=C4)OC)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.